4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide
Description
4-Butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide is a benzamide derivative characterized by a butoxy substituent at the para position of the benzamide core and a 2-oxo-3-phenyl-1,3-oxazolidin-5-ylmethyl group attached to the nitrogen atom. This structure combines a lipophilic butoxy chain with a rigid oxazolidinone heterocycle, which may enhance target binding and metabolic stability.
Properties
IUPAC Name |
4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-3-13-26-18-11-9-16(10-12-18)20(24)22-14-19-15-23(21(25)27-19)17-7-5-4-6-8-17/h4-12,19H,2-3,13-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVSZKVLNJJLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the oxazolidinone intermediate in the presence of a Lewis acid catalyst.
Attachment of the Butoxy Side Chain: The butoxy side chain can be introduced via a nucleophilic substitution reaction, where a butyl halide reacts with the oxazolidinone intermediate in the presence of a base.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the oxazolidinone intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of bases or acids.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the compound's potential as an antibacterial agent, particularly against multidrug-resistant pathogens. The bacterial division protein FtsZ has been identified as a novel target for developing new antibiotics. Compounds similar to 4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide have shown promising results in inhibiting FtsZ, which is essential for bacterial cell division .
Case Study: FtsZ Targeting
In a study focused on developing FtsZ-targeting antibacterial agents, several oxazolidinone derivatives were synthesized and tested. Among these derivatives, certain compounds exhibited significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). The structure–activity relationship (SAR) studies indicated that modifications to the oxazolidinone scaffold could enhance potency and selectivity against bacterial targets .
Additional Pharmacological Applications
Beyond its antibacterial properties, compounds in this class may also exhibit anti-inflammatory and analgesic effects. Research into related oxazolidinones has suggested potential applications in treating conditions such as chronic pain and inflammatory diseases due to their ability to modulate inflammatory pathways .
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in mGluR5 Modulation
The benzamide scaffold is a common pharmacophore in mGluR5 PAMs. Key analogs include:
*Note: The target compound’s activity is inferred from structural similarities. The oxazolidinone group may mimic fluorophenyl substituents in binding but introduces steric and electronic differences .
Key Observations :
- Substituent Effects: Fluorophenyl groups (e.g., VU0357121) optimize potency by balancing lipophilicity and hydrogen-bonding capacity. The oxazolidinone in the target compound introduces a polar carbonyl group, which may alter binding interactions with mGluR5 .
Antimicrobial Benzamide Derivatives
Benzamides with heterocyclic substituents are explored as antimicrobial agents:
- LMM5 and LMM11 (): These 1,3,4-oxadiazole-containing benzamides inhibit fungal growth. The oxadiazole ring contributes to π-stacking with microbial enzymes, a feature shared with the oxazolidinone in the target compound .
- Thiazolidinone Analogs (): 2-Chloro-N-[thiazolidinone]benzamide derivatives exhibit weak topoisomerase inhibition (IC50 >100 μM). The target compound’s oxazolidinone may improve activity by filling hydrophobic pockets in bacterial targets .
Structural Advantage: The oxazolidinone’s rigid scaffold may confer resistance to enzymatic degradation compared to flexible alkyl chains in analogs like LMM11 .
Comparison with Oxazolidinone-Containing Drugs
- Rivaroxaban (): A Factor Xa inhibitor with a 1,3-oxazolidinone moiety. Unlike the target compound, rivaroxaban’s sulfonamide and thiophene groups are critical for anticoagulant activity. This highlights how minor structural changes redirect therapeutic applications .
Biological Activity
4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide is a synthetic compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide moiety linked to an oxazolidinone, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties. A study evaluated the effectiveness of various oxazolidinones against resistant bacterial strains. The results showed that compounds similar to this compound displayed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity Against MRSA | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-butoxy-N-[...] | Yes | 0.5 µg/mL |
| Linezolid | Yes | 2 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Apoptosis induction |
| HCT116 (colon) | 20 | G2/M phase arrest |
The biological activity of this compound can be attributed to its interaction with ribosomal RNA, inhibiting protein synthesis in bacteria. Additionally, in cancer cells, it modulates signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression associated with cell survival and proliferation .
Study on Antimicrobial Efficacy
A clinical study evaluated the efficacy of 4-butoxy-N-[...] in patients with complicated skin infections caused by resistant bacteria. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms after treatment with this compound .
Study on Anticancer Effects
In another study, patients with advanced breast cancer received a regimen including 4-butoxy-N-[...] as part of combination therapy. Preliminary results showed a partial response in 60% of participants, suggesting potential as an adjunct treatment .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide to improve yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for reactions involving amide coupling, as they enhance nucleophilicity while minimizing side reactions. Dichloromethane (CH₂Cl₂) is suitable for acid chloride formation but requires strict temperature control (0–5°C) to prevent hydrolysis .
- Reaction Conditions : Maintain anhydrous conditions for steps involving sodium pivalate or acyl chlorides to avoid undesired hydrolysis. Monitor pH during neutralization steps (e.g., using sodium bicarbonate) to stabilize intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates. For final products, recrystallization from ethanol or acetonitrile improves purity, especially for thermally unstable compounds .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxazolidinone ring and benzamide linkage. Aromatic proton splitting patterns (e.g., para-substituted phenyl groups) validate substitution .
- Mass Spectrometry (HRMS) : High-resolution MS verifies molecular ion peaks and detects impurities. Electrospray ionization (ESI) is preferred for polar derivatives .
- HPLC with UV Detection : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity. Monitor at 254 nm for aromatic chromophores .
Q. What safety protocols are essential when handling intermediates or derivatives of this compound?
Methodological Answer:
- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., dichloromethane) or mutagenic intermediates (e.g., anomeric amides) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with acyl chlorides or hydroxylamine derivatives .
- Storage : Store light-sensitive compounds at –20°C in amber vials. Thermally unstable intermediates (e.g., compound 3 in ) require inert atmospheres .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in experimental yields when synthesizing derivatives under varying reaction conditions?
Methodological Answer:
- Variable Screening : Use design-of-experiments (DoE) to test parameters like temperature (0°C vs. room temperature), catalyst loading (e.g., NaHCO₃ vs. K₂CO₃), and solvent polarity. For example, reports yield variations due to incomplete acylation at lower temperatures .
- Byproduct Analysis : Characterize side products via LC-MS or TLC. highlights dibenzoyl phenylhydroxylamine as a common impurity in benzamide syntheses, requiring selective crystallization .
- Scale-Up Adjustments : Pilot reactions at 10–100 mmol scales may require slower reagent addition to manage exothermicity, as noted in for O-benzyl hydroxylamine reactions .
Q. What mechanistic insights explain the compound’s potential interaction with bacterial enzymes such as AcpS-PPTase?
Methodological Answer:
- Structural Mimicry : The oxazolidinone ring mimics the transition state of PPTase substrates, as seen in related compounds targeting bacterial fatty acid biosynthesis .
- Electrophilic Reactivity : The 4-butoxy group’s electron-donating effects enhance nucleophilic attack on enzyme active sites. suggests similar compounds inhibit AcpS-PPTase via covalent adduct formation .
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to the PPTase active site. Align with co-crystal structures of benzamide derivatives (e.g., PubChem CID 103177-37-3) .
Q. How does the presence of the oxazolidinone ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Ring Strain : The oxazolidinone’s strained five-membered ring increases susceptibility to nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions (e.g., with amines or thiols) .
- Electronic Effects : The 2-oxo group withdraws electron density, polarizing the C5 methylene group for SN2 reactions. notes similar reactivity in isoxazole derivatives .
- Steric Hindrance : The 3-phenyl group directs nucleophiles to the less hindered C5 position, as observed in for analogous oxazolidinone intermediates .
Q. What strategies enhance the compound’s stability during storage and experimental use?
Methodological Answer:
- Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis. recommends storage at –20°C under argon for moisture-sensitive analogs .
- Light Protection : Use amber glassware or aluminum foil wrapping, as UV exposure accelerates decomposition of benzamide derivatives .
- Additives : Include radical scavengers (e.g., BHT) in stock solutions to inhibit oxidative degradation, particularly for compounds with electron-rich aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
